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Uridine 5'-monophosphate-15N2

Cat. No.: B12407899
M. Wt: 326.17 g/mol
InChI Key: DJJCXFVJDGTHFX-DMNIUWJGSA-N
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Description

Significance of Uridine (B1682114) 5'-monophosphate as a Biological Precursor

Uridine 5'-monophosphate (UMP) is a pyrimidine (B1678525) ribonucleotide that plays a central role in cellular metabolism. oup.comontosight.ai It is a fundamental building block for the synthesis of RNA and is a precursor for other essential pyrimidine nucleotides. wikipedia.orgontosight.ai

The metabolism of UMP involves two primary pathways: the de novo synthesis pathway and the salvage pathway. isotope.com

De Novo Synthesis: In this pathway, UMP is synthesized from simpler precursor molecules. The process begins with the synthesis of carbamoyl (B1232498) phosphate (B84403), which then combines with aspartate. nih.gov Through a series of enzymatic reactions, this leads to the formation of orotate (B1227488). isotope.com The enzyme UMP synthase, which has two catalytic activities (orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase), then converts orotate to UMP. portlandpress.comontosight.ai This pathway is a key source of pyrimidine nucleotides for the cell.

Salvage Pathway: The salvage pathway allows cells to recycle pre-existing pyrimidine bases and nucleosides obtained from the breakdown of nucleic acids or from the diet. isotope.com In this pathway, uridine can be phosphorylated to UMP by the enzyme uridine kinase. isotope.com This pathway is particularly important in certain tissues and under conditions where de novo synthesis is insufficient.

The isotopically labeled compound, Uridine 5'-monophosphate-¹⁵N₂, serves as a powerful tracer to study the dynamics of these pathways. By introducing this labeled precursor, researchers can track the incorporation of the ¹⁵N atoms into UMP and its subsequent conversion into other nucleotides, providing quantitative data on the rates of synthesis and the flux through these critical metabolic routes.

Research Findings with Uridine 5'-monophosphate-¹⁵N₂

PropertyValue
Chemical Formula C₉H₁₁¹⁵N₂Na₂O₉P
Molecular Weight 370.13 g/mol
Isotopic Purity ≥98 atom % ¹⁵N
Form Solid
Storage Temperature -20°C
Mass Shift M+2
InChI Key KURVIXMFFSNONZ-SOIXSBQKSA-L

Table data sourced from multiple references. sigmaaldrich.com

Rationale for ¹⁵N₂ Labeling of Uridine 5'-monophosphate

Uridine 5'-monophosphate (UMP) is a pyrimidine nucleotide of fundamental importance in all living organisms. It serves as a direct precursor for the synthesis of all other pyrimidine nucleotides, which are essential building blocks for RNA and DNA. sigmaaldrich.comchemicalbook.com Furthermore, UMP and its derivatives are crucial for the biosynthesis of polysaccharides and the glycosylation of proteins and lipids. isotope.com Given its central role in nucleotide metabolism and nucleic acid synthesis, labeling UMP with stable isotopes provides an effective means to study these critical cellular processes.

The specific choice of a dual nitrogen-15 (B135050) label (¹⁵N₂) in Uridine 5'-monophosphate-15N2 offers distinct advantages for analytical detection and interpretation. This compound is specifically enriched with the heavy isotope ¹⁵N at both of the nitrogen positions within its uracil (B121893) base. This comprehensive labeling of the nitrogenous component of the nucleotide makes it an excellent tracer for studying the synthesis, incorporation, and turnover of RNA. isotope.comnih.gov The distinct mass and nuclear spin properties of ¹⁵N provide powerful handles for analysis by mass spectrometry and NMR spectroscopy, respectively.

Specific Labeling Positions and Their Analytical Implications

In Uridine 5'-monophosphate-¹⁵N₂, the two nitrogen atoms of the pyrimidine ring of uracil are replaced with their heavy stable isotope, ¹⁵N. These positions are designated as N1 and N3 of the uracil base.

The strategic labeling at these two specific sites has significant analytical implications. Since these nitrogen atoms are integral to the core structure of the nucleobase, the ¹⁵N₂ label is retained when UMP is converted to other pyrimidine nucleotides (like UTP and CTP) and subsequently incorporated into an RNA chain. nih.govacs.org This allows researchers to:

Trace Metabolic Pathways: Precisely follow the uracil base through the de novo synthesis and salvage pathways of nucleotides.

Elucidate RNA Structure: Use the ¹⁵N labels as specific probes in NMR spectroscopy to gain insights into the structure and dynamics of RNA molecules at the site of the uridine residue. nih.gov The chemical environment around each nitrogen atom influences its NMR signal, providing valuable structural information.

Identify Molecular Interactions: The ¹⁵N labels can be used to monitor changes in the chemical environment upon interaction with other molecules, such as proteins or other nucleic acids, which is crucial for understanding biological function. acs.org

The ability to synthesize nucleobases with ¹⁵N labels specifically at the N1 and N3 positions using precursors like ¹⁵N-urea is a key enabler of these applications. nih.gov

Impact of ¹⁵N Enrichment on Mass Spectrometric Detection (M+2 mass shift)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the sensitive detection and quantification of molecules. The incorporation of stable isotopes into a molecule creates a predictable mass shift in its mass spectrum.

The most common isotope of nitrogen is ¹⁴N. The ¹⁵N isotope contains one additional neutron, making it approximately one mass unit heavier. In Uridine 5'-monophosphate-¹⁵N₂, both nitrogen atoms in the uracil ring are ¹⁵N isotopes. Consequently, the labeled molecule is two mass units heavier than its natural, unlabeled counterpart. This is observed in the mass spectrum as an "M+2" peak, where the monoisotopic peak of the labeled compound is shifted by +2 m/z relative to the unlabeled compound. frontiersin.org

This distinct M+2 mass shift provides a clear and unambiguous signal to differentiate the labeled molecules from the endogenous, unlabeled pool within a biological sample. nih.gov The ability to resolve and quantify the labeled and unlabeled species is the foundation of many quantitative studies, such as metabolic flux analysis, where the rate of synthesis of new molecules can be determined by tracking the incorporation of the heavy label over time. frontiersin.orgnih.gov

Table 1: Mass Properties of Unlabeled and ¹⁵N₂-Labeled Uridine 5'-monophosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N2O9P B12407899 Uridine 5'-monophosphate-15N2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N2O9P

Molecular Weight

326.17 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i10+1,11+1

InChI Key

DJJCXFVJDGTHFX-DMNIUWJGSA-N

Isomeric SMILES

C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

Advanced Methodologies for Analysis Of15n2 Labeled Uridine 5 Monophosphate and Downstream Metabolites

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the cornerstone for the analysis of stable isotope-labeled compounds like 15N2-UMP. Its ability to separate ions based on their mass-to-charge ratio (m/z) allows for the direct detection of the mass shift introduced by the 15N isotopes, enabling researchers to distinguish between endogenous (unlabeled) and newly synthesized (labeled) molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotope Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of nucleotides. nih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of 15N2-UMP, the LC system first separates the nucleotide from other cellular components, after which the mass spectrometer detects and quantifies both the labeled UMP and its unlabeled counterpart. The use of tandem MS (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting daughter ions, a process known as multiple reaction monitoring (MRM), which is highly effective for quantifying specific analytes in complex mixtures. nih.govnih.gov

Nucleotides, including UMP, are highly polar molecules, making them challenging to retain and separate using traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative for the analysis of such polar compounds. chromatographyonline.comwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like nucleotides. nih.govresearchgate.net

This technique offers excellent separation of nucleotides, nucleosides, and nucleobases and is compatible with mass spectrometry-friendly mobile phases, avoiding the use of ion-pairing reagents that can suppress the MS signal. chromatographyonline.comchromatographyonline.com For the separation of UMP and other nucleotides, HILIC conditions often involve a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, at a controlled pH. nih.govchromatographyonline.com

Table 1: Example HILIC Parameters for Nucleotide Separation

ParameterConditionReference
Stationary PhaseBEH Amide, BEH Z-HILIC waters.comwaters.com
Mobile Phase A10-30 mmol/L Ammonium Formate/Acetate in Water (pH adjusted) nih.govchromatographyonline.com
Mobile Phase BAcetonitrile nih.gov
GradientGradient elution from high to low organic solvent concentration chromatographyonline.com

High-resolution mass spectrometry (HRMS) is essential for accurately resolving and quantifying isotopologues—molecules that differ only in their isotopic composition. Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the necessary resolving power to distinguish the mass difference between the unlabeled UMP (M+0) and the 15N2-labeled UMP (M+2). nih.govacs.org

This high resolution is critical for separating the isotopic peaks of the analyte from potential isobaric interferences from the sample matrix, thereby improving measurement accuracy, especially at low enrichment levels. nih.gov HRMS can achieve resolving powers exceeding 100,000, which allows for the clear separation of signals and the generation of isotopic fine structures that unequivocally confirm enrichment levels. acs.org The ability to obtain accurate mass measurements with HRMS further aids in the confident identification of metabolites. nih.gov

Quantitative Mass Spectrometry Using 15N2-UMP as Internal Standard

One of the key applications of 15N2-UMP is its use as an internal standard (IS) for the accurate quantification of endogenous UMP. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they closely mimic the analyte's chemical and physical properties, including extraction efficiency, chromatographic retention time, and ionization response. nih.govresearchgate.net

In this approach, a known amount of 15N2-UMP is spiked into a biological sample. The endogenous (unlabeled) UMP and the labeled internal standard are then analyzed simultaneously by LC-MS/MS. Because the IS and the analyte behave nearly identically during sample preparation and analysis, any sample loss or variation in instrument response will affect both equally. The concentration of the endogenous UMP is then determined by calculating the ratio of the MS signal response of the analyte to that of the internal standard. nih.gov A study on the quantitation of nucleotides in infant formula successfully utilized 15N2-labeled UMP (specifically UMP-13C9, 15N2) as an internal standard in a HILIC-MS/MS method. nih.gov

Table 2: Selected Reaction Monitoring (SRM) Transitions for UMP Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Purpose
UMP (unlabeled)325.197.1Quantification
15N2-UMP (Internal Standard)327.199.1Quantification

Note: Specific m/z values can vary slightly based on instrumentation and ionization mode.

Data Processing and Interpretation of Mass Isotopomer Distributions (MIDs)

Following the administration of a 15N-labeled precursor, the resulting UMP pool will consist of a mixture of unlabeled molecules (M+0), singly labeled molecules (M+1, if the precursor allows), and doubly labeled molecules (M+2 from 15N2-UMP). The relative abundance of these different mass isotopomers, known as the Mass Isotopomer Distribution (MID), provides valuable information about the synthesis and turnover of the molecule. nih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a technique that uses the measured MID to determine the enrichment of the precursor pool and to calculate the fraction of molecules that were newly synthesized during the labeling experiment. nih.govnih.gov This analysis relies on comparing the experimentally observed distribution of mass isotopomers to theoretical distributions predicted by combinatorial probability models. nih.gov

The raw data from HRMS analysis of labeled samples often contain complex, overlapping isotopic peaks from different isotopologues. nih.gov Computational algorithms are required to deconvolute these spectra and accurately determine the abundance of each mass isotopomer. These algorithms typically involve an iterative linear regression model to fit theoretical isotopic peak profiles to the experimental data. nih.gov

Specialized software, such as Census, has been developed to analyze 15N-labeled data. ckisotopes.com Such software can calculate the mass shift for each peptide or metabolite based on its elemental composition, determine the atomic percent enrichment of 15N, and extract ion intensities to calculate accurate abundance ratios between labeled and unlabeled species. ckisotopes.com These computational tools are crucial for correcting for the natural abundance of isotopes and deconvoluting complex patterns to yield accurate MIDs for metabolic flux analysis.

Challenges in Analyzing Complex Multivariate MIDs

The analysis of Mass Isotopologue Distributions (MIDs) for 15N-labeled compounds like Uridine (B1682114) 5'-monophosphate and its metabolites is a powerful technique for tracing metabolic pathways. However, interpreting these complex multivariate datasets presents significant challenges. A primary hurdle is the correction for naturally abundant isotopes of all elements within a metabolite, which can convolute the mass spectra and require sophisticated computational tools for accurate deconvolution. mdpi.comfrontiersin.org For instance, the natural abundance of 13C (~1.1%) must be mathematically removed to precisely determine the incorporation of the 15N label. mdpi.com

Further complexity arises from analytical techniques themselves. In methods like Gas Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (GC-APCI-MS), fragmentation and rearrangement of molecules within the ion source can lead to superimposed MIDs, where the measured distribution is a composite from different parts of the molecule, impairing accurate enrichment calculations. mdpi.com The introduction of an isotopic label drastically increases the complexity of the mass spectra, as potentially all isotopologues of each metabolite can be generated and detected, leading to a significant increase in the total number of peaks that must be resolved and identified. nih.gov

Accurate quantification is also a major challenge. Inaccurate measurements can occur due to contamination from co-eluting peptides or chemical noise in the MS1 survey scan, particularly affecting low-abundance metabolites. escholarship.org For untargeted metabolomics analyses, the sheer volume of data and the presence of unknown metabolites complicate the identification and interpretation of metabolic changes. nih.gov The lack of reference spectra for all known metabolites makes definitive identification a persistent difficulty. nih.gov These issues necessitate the development of advanced algorithms and iterative models to deconvolute overlapping isotopic peaks and accurately quantify stable isotope enrichment from complex biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Heteronuclear 15N Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of 15N-labeled biomolecules, including RNAs containing Uridine 5'-monophosphate. The incorporation of the 15N isotope allows for the dispersion of NMR signals into additional dimensions, providing probes for structure, dynamics, and interactions. nih.gov This technique is particularly valuable for studying the conformational plasticity and intricate three-dimensional structures that are crucial for RNA's biological functions. nih.govnih.gov Solution-state NMR spectroscopy is uniquely suited to capture the properties of biomolecules averaged across multiple conformations, offering insights into dynamics across a wide range of timescales. mdpi.com By measuring NMR relaxation parameters such as longitudinal (R1), transverse (R2), and heteronuclear Nuclear Overhauser Effect (hetNOE), researchers can gain detailed information on the dynamic conformational ensembles sampled on picosecond-to-nanosecond timescales. mdpi.combiorxiv.org

The application of 15N-NMR to RNA containing labeled uridine is pivotal for elucidating its structure and conformational behavior in solution. A key application is the direct detection of hydrogen bonds, which are fundamental to RNA secondary and tertiary structure. For example, experiments like the 2D 1H,15N HNN-COSY can identify scalar couplings between hydrogen-bonded nitrogen atoms, confirming base-pairing patterns within an RNA duplex. springernature.com

Furthermore, 15N-labeling is instrumental in resolving the complex, overlapping signals in the proton (1H) NMR spectra of RNA. nih.gov By spreading the signals out over a 15N dimension, individual nucleotide resonances can be distinguished, enabling detailed structural analysis. This allows researchers to monitor specific atomic sites within the RNA, providing a "fingerprint" of its folded state. nih.gov For instance, a 1H–15N Heteronuclear Single Quantum Coherence (HSQC) spectrum serves as a sensitive indicator of the RNA's structural integrity and can be used to study conformational changes induced by ligand binding or environmental factors. nih.govnih.gov These methods have been successfully used to assign resonances and determine the solution structures of various RNA molecules, from small stem-loops to larger, more complex domains. springernature.comnsf.gov

A primary obstacle in the NMR analysis of RNA is severe spectral crowding, or signal overlap, which arises from the limited chemical diversity of the four nucleotide building blocks. nih.govnih.gov The incorporation of 15N labels into uridine and other nucleotides is a powerful strategy to overcome this limitation by enhancing spectral resolution. pnas.org By utilizing multidimensional NMR experiments, the signals are dispersed not only by their proton chemical shifts but also by the chemical shifts of the directly attached 15N nuclei. nih.gov

This heteronuclear dispersion effectively separates overlapping proton signals, which would otherwise be unresolvable in a simple one-dimensional 1H spectrum. nih.gov The advantage of obtaining higher resolution in the 15N dimension often outweighs the intrinsically lower sensitivity of detecting 15N. pnas.org This enhancement is critical for studying larger and more complex RNA molecules, where spectral overlap becomes increasingly problematic. nih.govnih.gov The improved resolution allows for the unambiguous assignment of resonances and the extraction of precise structural constraints necessary for high-resolution structure determination. nih.govoup.com

Below is a representative table illustrating the typical chemical shift ranges for nitrogen atoms in Uridine, which are exploited in these high-resolution experiments.

AtomTypical 15N Chemical Shift Range (ppm)
N1140 - 160
N3190 - 220

Note: Chemical shifts are highly sensitive to the local chemical environment, including base pairing, stacking interactions, and protonation state.

The assignment of specific resonances to individual atoms within an RNA molecule is the foundational step for any detailed structural or dynamic study. For 15N-labeled RNA containing Uridine 5'-monophosphate, a suite of multidimensional NMR experiments is employed for this purpose. The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most fundamental of these, providing a correlation map between protons and their directly attached nitrogen atoms. umd.edunih.gov The resulting 2D 1H-15N HSQC spectrum displays a peak for each N-H group, effectively serving as a fingerprint of the RNA molecule. protocols.io

To establish connectivity between different parts of the nucleotide, through-bond correlation experiments are essential. For example, 3D experiments like the HCNCH can correlate the ribose H1' proton with the base H6 proton in pyrimidines like uridine. nih.gov Other experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC), can provide correlations between protons and nitrogen atoms separated by two or three bonds, which is crucial for linking different spin systems and achieving sequential assignment along the RNA chain. researchgate.net These experiments, often used in combination, allow researchers to trace the covalent network of the molecule, leading to the complete assignment of its 1H, 13C, and 15N resonances. springernature.comnih.gov

The table below summarizes key multidimensional NMR experiments used for resonance assignment in 15N-labeled RNA.

ExperimentInformation Provided
1H-15N HSQCCorrelates protons with directly bonded 15N atoms. nih.gov
1H-15N HMBCCorrelates protons with 15N atoms over 2-3 bonds.
3D NOESY-HSQCResolves through-space proton-proton interactions (NOEs) via the 15N dimension. researchgate.net
HNN-COSYDetects through-hydrogen-bond connectivities between donor and acceptor nitrogen atoms. springernature.com
3D HCNEstablishes through-bond correlations between base and sugar resonances. nih.gov

While 15N labeling is powerful, its integration with other stable isotopes, namely Carbon-13 (13C) and Deuterium (2H), is essential for the comprehensive analysis of RNA structure and dynamics, particularly for larger molecules. nsf.govacs.org This "triple-labeling" (2H, 13C, 15N) approach provides synergistic benefits that enable the study of RNA systems that would otherwise be intractable by NMR.

The incorporation of 13C, in conjunction with 15N, allows for the use of a wide array of triple-resonance NMR experiments (e.g., HNCO, HNCACB) that establish through-bond correlations along the entire nucleotide backbone and sugar, which is critical for unambiguous resonance assignment. nih.gov

Deuteration (2H labeling) plays a crucial role in simplifying complex 1H NMR spectra and, more importantly, in improving the relaxation properties of the remaining protons and carbons. oup.comnih.gov By replacing non-exchangeable protons with deuterium, the dominant 1H-1H dipolar relaxation pathways are removed. This leads to significantly narrower linewidths and increased sensitivity, especially for larger RNAs that tumble slowly in solution. nih.govoup.com This approach has been shown to dramatically increase the quality of Nuclear Overhauser Effect (NOE)-based spectra, which are the primary source of distance restraints for structure calculation. oup.com The combination of perdeuteration with 13C and 15N enrichment has successfully extended the size limit of RNA molecules that can be studied in detail by solution NMR. nih.govnih.gov

Applications in Metabolic Flux Analysis Fluxomics

Analysis of Nucleotide Pool Dynamics and Regulation

The intracellular concentrations of nucleotides are tightly regulated to meet the cell's demands for DNA replication, RNA synthesis, and other metabolic processes. oup.com ¹⁵N₂-UMP is a valuable tool for studying the dynamics of nucleotide pools and the regulatory mechanisms that maintain their balance.

While the de novo synthesis pathways for pyrimidines and purines are distinct, their respective nucleotide pools are interconnected through various salvage and interconversion pathways. nih.govnih.gov Isotope tracing studies using ¹⁵N-labeled compounds can reveal the extent of this crosstalk. For instance, the nitrogen atoms from labeled pyrimidines could potentially be traced into the purine (B94841) pool through catabolic and subsequent anabolic reactions, although this is less direct than the primary synthesis pathways. More commonly, the regulation of one pathway impacts the other. For example, PRPP, a substrate for both pathways, serves as a key regulatory link. oup.com

Feedback inhibition is a crucial mechanism for regulating nucleotide synthesis. oup.com In the pyrimidine (B1678525) pathway, the final product UTP can inhibit the activity of carbamoyl-phosphate synthetase II, the enzyme catalyzing the initial committed step. oup.com Similarly, purine biosynthesis is regulated by its end products, AMP and GMP, which inhibit early steps in the pathway. duke.edu

Elucidation of Cellular Metabolism in Diverse Biological Systems

Uridine (B1682114) 5'-monophosphate-15N2 has been applied to a wide array of biological systems, from simple microbes to complex mammalian cells, to unravel the intricacies of their metabolic networks.

Studies in Microbial Systems (e.g., Saccharomyces cerevisiae, E. coli)

Microorganisms like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are workhorses of metabolic research due to their well-understood genetics and rapid growth. aston.ac.ukfrontiersin.org In S. cerevisiae, studies have focused on enhancing UMP production by redistributing metabolic flux between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov The biosynthesis of UMP in this yeast involves six enzymatic steps and is tightly regulated. nih.gov

In E. coli, ¹³C-based metabolic flux analysis has been extensively used to study its central metabolism. researchgate.net The use of ¹⁵N-labeled compounds in conjunction with ¹³C tracers in these model organisms allows for a more complete understanding of how they coordinate their carbon and nitrogen metabolism.

Applications in Cultured Mammalian Cells (e.g., cancer cell lines, stem cells)

The study of mammalian cell metabolism, particularly in the context of disease, has greatly benefited from the use of isotope tracers like Uridine 5'-monophosphate-15N2. Cancer cells, for example, exhibit significant metabolic reprogramming to support their rapid proliferation. nih.govnih.gov Tracing studies have been crucial in understanding these alterations, especially the increased demand for nucleotide biosynthesis. oup.comnih.gov

Uridine and its derivatives have been shown to influence the stemness of intestinal stem cells. nih.gov The use of labeled uridine monophosphate can help elucidate the metabolic pathways that govern stem cell maintenance and differentiation.

Table 1: Applications of this compound in Diverse Biological Systems

Biological SystemResearch FocusKey Insights
Saccharomyces cerevisiae UMP biosynthesisUnderstanding the regulation of metabolic flux between glycolysis and the pentose phosphate pathway for nucleotide production. nih.govnih.gov
Escherichia coli Central carbon and nitrogen metabolismQuantifying the integration of carbon and nitrogen pathways. researchgate.net
Cancer Cell Lines Metabolic reprogramming in cancerElucidating the increased reliance on de novo nucleotide synthesis to support rapid cell division. nih.govnih.gov
Stem Cells Stem cell metabolism and differentiationInvestigating the role of nucleotide metabolism in maintaining stemness and directing cell fate. nih.gov

Investigation of Metabolic Adaptations under Specific Conditions

Cells constantly adapt their metabolism in response to changes in their environment, such as nutrient availability or stress. This compound is a valuable tool for studying these metabolic adaptations. By comparing metabolic fluxes under different conditions, researchers can identify key regulatory points in metabolic networks. For instance, such studies can reveal how cancer cells alter their nucleotide metabolism to survive under nutrient-deprived conditions or in response to therapeutic interventions. nih.gov

Research on Rna Synthesis and Modification Mechanisms

15N2-UMP as a Precursor for De Novo RNA Synthesis

15N2-UMP is a direct precursor for the synthesis of 15N2-labeled Uridine (B1682114) 5'-triphosphate (15N2-UTP), a necessary substrate for RNA polymerases. Researchers can introduce this labeled precursor into in vitro transcription systems or cellular models to generate RNA molecules containing 15N-labeled uracil (B121893) bases. oup.comnih.gov This labeling is crucial for distinguishing newly synthesized RNA from the pre-existing pool of unlabeled molecules, enabling precise analysis of RNA metabolism.

Several methods exist for producing the necessary labeled nucleoside triphosphates (NTPs). One common laboratory-scale method involves growing bacteria, such as E. coli, in a medium where the sole nitrogen source is a 15N-containing compound, like 15N-ammonium sulfate. oup.com The bacteria incorporate the heavy isotope into all of their nitrogenous biomolecules, including the nucleotide precursors. These NTPs can then be harvested and used for in vitro transcription. oup.com More targeted approaches, known as chemo-enzymatic synthesis, offer greater flexibility by combining chemical synthesis of labeled precursors (like the uracil base) with enzymatic steps to build the final nucleotide. nih.gov This allows for the creation of specific labeling patterns beyond uniform labeling. nih.gov

Table 1: Chemo-Enzymatic Synthesis Scheme for Labeled UTP

StepDescriptionKey Reagents/EnzymesSignificance
1Chemical synthesis of 15N2-labeled uracil base.15N2-urea, acetic anhydrideAllows for specific placement of 15N isotopes on the pyrimidine (B1678525) ring. nih.gov
2Enzymatic coupling of labeled uracil to a ribose moiety.Ribokinase (RK), PRPP Synthetase (PRPPS), Uracil Phosphoribosyltransferase (UPRT)Forms the labeled nucleoside monophosphate (15N2-UMP). nih.gov
3Phosphorylation to triphosphate form.Nucleoside Monophosphate Kinase, Nucleoside Diphosphate KinaseConverts 15N2-UMP to the polymerase-ready substrate 15N2-UTP.
4PurificationAffinity chromatographyIsolates high-purity labeled NTPs for use in transcription. nih.gov

The principle of pulse-chase labeling, a classic biochemical technique, can be readily adapted using 15N2-UMP to measure the dynamics of RNA. By introducing a "pulse" of 15N2-UMP (or its triphosphate derivative) for a defined period, researchers can label a cohort of newly transcribed RNA molecules. The subsequent "chase" with an excess of unlabeled UMP prevents further incorporation of the isotope. By isolating RNA at various time points after the chase and quantifying the amount of remaining 15N-labeled RNA using mass spectrometry, the rate of degradation, or turnover, for specific transcripts can be determined. Similarly, by measuring the rate of 15N incorporation into RNA transcripts of different lengths over short time intervals, it is possible to calculate transcription elongation rates.

The fidelity of an RNA polymerase refers to its ability to correctly incorporate nucleotides into a growing RNA chain as dictated by the DNA template. neb.com Assays designed to measure misincorporation events often rely on sequencing or gel electrophoresis to detect errors. While the isotopic label in 15N2-UMP does not directly report on the accuracy of incorporation, it serves as an essential tool for isolating and identifying the newly synthesized RNA products. In complex in vitro systems, using a 15N-labeled substrate allows the RNA product to be definitively separated from any unlabeled DNA templates or RNA primers, ensuring that the fidelity analysis is performed exclusively on the polymerase's output.

Probing RNA Modifications through Isotopic Labeling

Post-transcriptional modifications are chemical alterations to RNA that occur after transcription and are critical for RNA structure, stability, and function. nih.gov There are over 150 known RNA modifications, and isotopic labeling is a key strategy for discovering new modifications and understanding the enzymatic pathways that create them. nih.govnih.gov

One of the most common RNA modifications is the isomerization of uridine to pseudouridine (B1679824) (Ψ), catalyzed by pseudouridine synthases. nih.govijeab.com This reaction involves the cleavage of the N1-C1' glycosidic bond of uridine, a 180° rotation of the uracil base, and the formation of a new C5-C1' carbon-carbon bond. nih.govresearchgate.net

Mechanistic studies of these enzymes have often employed substrate analogs like 5-fluorouridine (B13573) to trap the enzyme-RNA covalent intermediate for analysis. nih.govnih.gov The use of 15N2-UMP as a precursor provides a complementary approach. When RNA containing 15N2-uridine is used as a substrate, the resulting pseudouridine will retain both 15N atoms. This allows researchers to use 15N NMR spectroscopy or mass spectrometry to confirm that the nitrogen atoms of the pyrimidine ring are not exchanged during the isomerization reaction, providing direct evidence for the proposed intramolecular rearrangement mechanism. ijeab.com

Stable isotope tracing is a powerful method for delineating metabolic pathways, including those involved in complex RNA modifications. nih.gov By synthesizing RNA with 15N2-UMP, researchers create a baseline molecule where the nitrogen atoms of all uracil residues are labeled. This labeled RNA can then be used as a substrate for enzymes that add nitrogen-containing functional groups. Using high-resolution mass spectrometry, it is possible to precisely measure the mass shift caused by the modification. Because the backbone nitrogens are already labeled with 15N, any mass increase corresponding to the addition of natural abundance nitrogen (14N) can be unambiguously attributed to the enzymatic modification, thereby tracking the source and fate of atoms in the reaction.

Structural and Dynamic Insights into RNA-Protein Interactions

Understanding how proteins recognize and bind to specific RNA molecules is fundamental to molecular biology. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the structure and dynamics of RNA-protein complexes in solution. nih.govbirmingham.ac.uk However, the NMR spectra of large biomolecules are typically crowded and difficult to interpret.

The incorporation of 15N labels into RNA via 15N2-UMP is a cornerstone of modern biomolecular NMR. oup.com This labeling strategy enables a suite of heteronuclear NMR experiments that filter signals based on the type of nucleus (e.g., 1H vs. 15N), dramatically simplifying spectra and allowing for resonance assignment. nih.govnih.gov By analyzing the chemical shifts of the 15N-labeled uridine residues upon protein binding, researchers can precisely map the protein's binding footprint on the RNA. Furthermore, advanced NMR techniques can measure distances between 15N nuclei in the RNA and protons in the protein, providing atomic-level restraints for calculating a high-resolution 3D structure of the complex. nih.govbirmingham.ac.uk This approach is indispensable for revealing the specific hydrogen bonds and other interactions that govern the recognition between an RNA and its cognate protein partner. nih.gov

Table 2: Applications of 15N-Labeled RNA in NMR Studies of RNA-Protein Interactions

NMR ApplicationInformation GainedRelevance of 15N Labeling
Chemical Shift Perturbation (CSP) MappingIdentifies the nucleotides at the RNA-protein binding interface.Allows for monitoring of 1H-15N correlations (e.g., in HSQC spectra) that shift upon complex formation. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY)Measures short-range ( <5 Å) distances between atoms. Enables measurement of intermolecular NOEs between RNA 15N-bound protons and protein protons, defining the 3D structure of the complex. researchgate.net
Residual Dipolar Coupling (RDC) MeasurementProvides long-range orientation information about bonds relative to a magnetic field.15N-1H RDCs provide crucial restraints for determining the global fold and orientation of RNA domains within a complex.
Relaxation StudiesProbes the dynamics (flexibility) of the RNA on different timescales.Measures 15N relaxation rates (T1, T2) to characterize changes in RNA flexibility upon protein binding.

Using ¹⁵N-Labeled RNA for NMR-Based Interaction Studies

The incorporation of ¹⁵N, often from precursors like Uridine 5'-monophosphate-15N2, into RNA molecules is a cornerstone of modern NMR-based studies of RNA-protein and RNA-ligand interactions. The presence of the ¹⁵N nucleus, which has a spin of ½, allows for the application of heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique generates a two-dimensional spectrum with peaks corresponding to each ¹H-¹⁵N pair in the molecule, effectively "fingerprinting" the RNA.

When an unlabeled protein or small molecule binds to the ¹⁵N-labeled RNA, changes in the chemical environment of the nucleotides at the binding interface lead to shifts in the positions of the corresponding peaks in the ¹H-¹⁵N HSQC spectrum. This phenomenon, known as chemical shift perturbation (CSP), is a powerful method for mapping the binding site on the RNA. By monitoring which uridine residues experience significant chemical shift changes, researchers can precisely identify the regions of the RNA that are involved in the interaction.

A notable example of this approach is the study of the interaction between the Drosophila Sex-lethal (Sxl) protein and its target RNA. In this research, specific uridine residues within the target RNA were labeled with ¹⁵N at the N3 position. The ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled RNA in the presence and absence of the Sxl protein revealed significant chemical shift perturbations for the uridine residues directly involved in binding. This allowed for the unambiguous assignment of hydrogen bonds between the protein and the RNA, providing critical insights into the specificity of the interaction. nih.gov

The table below presents typical ¹H and ¹⁵N chemical shifts for uridine N3 imino groups in different base-pairing contexts within an RNA duplex, as determined by ¹H-¹⁵N HSQC experiments on ¹⁵N-labeled RNA. These distinct chemical shift ranges are indicative of the local electronic environment and geometry of the base pairs.

Base Pair TypeTypical ¹H Chemical Shift (ppm)Typical ¹⁵N Chemical Shift (ppm)Reference
Watson-Crick A-U13.4 - 13.6158.5 - 159.2 nih.gov
Wobble G-U11.6 - 12.2154.8 - 155.5 nih.gov
Shielded A-U (e.g., helix end)12.6 - 12.8156.8 - 157.3 nih.gov

Characterization of RNA Conformational Changes

Beyond mapping static interaction surfaces, ¹⁵N-labeling of uridine residues is instrumental in characterizing the conformational dynamics of RNA. Many RNA molecules, such as riboswitches, undergo significant structural changes upon binding to metabolites or other molecules to regulate gene expression. These conformational transitions are often subtle and transient, making them difficult to study.

NMR relaxation dispersion experiments on ¹⁵N-labeled RNA can provide detailed information about these dynamic processes. These experiments measure the rate of exchange between different conformational states of the RNA molecule. By analyzing the relaxation properties of the ¹⁵N nuclei in uridine residues, researchers can identify which parts of the RNA are flexible and undergo conformational changes. This technique is particularly sensitive to motions occurring on the microsecond to millisecond timescale, which is characteristic of many biological processes.

For example, studies on RNA excited states, which are transient, low-population conformations, have been greatly facilitated by ¹⁵N relaxation dispersion NMR. nih.gov By incorporating ¹⁵N-labeled uridine, it is possible to probe the dynamics of uridine-rich loops and other flexible regions that are often critical for RNA function. The changes in the NMR relaxation parameters can be used to determine the kinetics and thermodynamics of the conformational exchange, providing a detailed picture of the RNA's energy landscape.

The following table illustrates hypothetical chemical shift changes for a uridine residue in a flexible loop of an RNA molecule upon transitioning from an "open" to a "closed" conformation, a common mechanism in riboswitches. These values are representative of the types of changes that can be observed in ¹H-¹⁵N HSQC titration experiments.

Uridine ResidueConformational State¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Combined Chemical Shift Perturbation (Δδ)
U25Open (unbound)7.85155.20.41
Closed (ligand-bound)8.15156.0
U42Open (unbound)7.92154.80.14
Closed (ligand-bound)7.98154.9

Note: The combined chemical shift perturbation (Δδ) is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/², where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

Experimental Design Considerations and Data Analysis Paradigms

Optimization of Cell Culture Conditions for Isotopic Enrichment

Achieving reliable and reproducible isotopic enrichment is a critical first step in tracer experiments. This requires careful optimization of the cellular environment to control the introduction and incorporation of the 15N label.

The foundation of a precise isotopic tracing experiment is the use of chemically defined media. Unlike complex media which may contain undefined sources of nitrogen, chemically defined media provide complete control over the elemental composition, ensuring that the 15N-labeled tracer is the sole source of labeled nitrogen. univr.it This is crucial for accurately tracking the metabolic fate of the nitrogen atoms from Uridine (B1682114) 5'-monophosphate-15N2.

For bacterial systems like E. coli, a common approach is to use a minimal medium, such as M9 medium, where 15NH4Cl is supplied as the only nitrogen source. univr.itisotope.com For eukaryotic systems, such as mammalian or insect cells, more complex chemically defined media like BioExpress® are available, which can be manufactured with specific isotopic labels. isotope.com The key principle is to eliminate all other potential nitrogen sources that could dilute the 15N label and confound the experimental results. The composition of a typical minimal medium for 15N labeling is detailed below.

ComponentPurposeTypical Concentration (per Liter)
15NH4ClSole 15N Source1 g
Carbon Source (e.g., Glucose)Energy and Carbon Backbone2-4 g
Phosphate (B84403) Buffer (Na2HPO4, KH2PO4)pH StabilityVaries (e.g., 60g / 30g)
Salts (NaCl, MgSO4, CaCl2)Essential IonsVaries
Trace Elements SolutionCo-factors for Enzymes10 ml (100x stock)
Vitamins (e.g., Thiamin, Biotin)Growth Factors1 ml (1 mg/ml stock)

This interactive table outlines the typical components of a chemically defined minimal medium used for achieving high levels of isotopic enrichment in microorganisms. embl.orgcam.ac.uk

The timing and duration of tracer introduction define two primary experimental approaches: isotopic steady state and dynamic labeling. nih.gov

Isotopic Steady State: In this approach, cells are cultured in the presence of the 15N tracer for a sufficient duration to ensure that the isotopic enrichment in all intracellular metabolites and macromolecules reaches a constant, or steady, state. nih.govembopress.org This method is a prerequisite for many metabolic flux analysis (MFA) techniques, as it simplifies the mathematical models by removing time as a variable. nih.gov Achieving a true isotopic steady state is critical for the validity of the flux calculations. nih.govbiorxiv.org Samples are typically harvested after the culture has achieved both metabolic and isotopic pseudo-steady state conditions. embopress.org

Dynamic Labeling: This method involves collecting samples at multiple time points after the introduction of the isotopic tracer, capturing the transient changes in isotopic enrichment as the label propagates through the metabolic network. nih.gov This approach, often used in isotopically non-stationary MFA (INST-MFA), can provide more detailed information about flux dynamics and pathway activities. nih.govbiorxiv.org Dynamic labeling is particularly useful for studying nitrogen metabolism, as the incorporation of 15N can occur on a different timescale than 13C. nih.gov

ApproachDescriptionKey AdvantageCommon Application
Isotopic Steady State Cells are grown until the isotopic enrichment of metabolites is constant.Simplifies mathematical modeling for flux analysis.13C-MFA, 13C15N-MFA. nih.govnih.gov
Dynamic Labeling Samples are collected at multiple time points after tracer introduction.Provides temporal resolution of flux dynamics.INST-MFA, Pulse-SILAC. nih.govnih.gov

This interactive table compares the two main strategies for isotopic labeling experiments.

Computational Modeling for Metabolic Flux Estimation

Raw mass spectrometry data showing isotopic enrichment must be interpreted through the lens of computational models to yield quantitative metabolic fluxes.

While originally developed for carbon isotopes, MFA and FBA frameworks have been adapted to incorporate 15N data, often in dual-labeling experiments (13C15N-MFA). nih.govembopress.org

Flux Balance Analysis (FBA): FBA is a mathematical method that simulates metabolism using a genome-scale metabolic network reconstruction. wikipedia.org It does not typically use isotopic data directly but calculates a steady-state flux distribution that optimizes a specific biological objective, such as biomass production. wikipedia.org Its utility in the context of 15N tracing is primarily in providing a foundational metabolic network model that can be further constrained by experimental data.

13C-Metabolic Flux Analysis (13C-MFA) Adaptations: Standard 13C-MFA is a powerful tool for quantifying fluxes in central carbon metabolism. nih.gov The equivalent for nitrogen, 15N-MFA, often requires the more complex INST-MFA framework due to the rapid turnover of some nitrogen pools. nih.govbiorxiv.org A more robust approach is combined 13C15N-MFA, which uses dual-labeled substrates to simultaneously resolve both carbon and nitrogen fluxes. embopress.orgbiorxiv.org This method tracks carbon-nitrogen interconversions throughout the metabolic network, providing a comprehensive view of cellular metabolism, including amino acid and nucleotide biosynthesis. nih.govbiorxiv.org Recent advancements utilize Bayesian multi-model approaches to improve the statistical rigor of flux inference and to better handle the convoluted data from low-resolution mass spectrometers. nih.govbiorxiv.org

A variety of software tools are essential for processing, analyzing, and modeling data from experiments using Uridine 5'-monophosphate-15N2. These tools can be broadly categorized by their function in the analysis pipeline.

Data Correction and Processing: Raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes. mdpi.com Tools like IsoCorrectoR and IsoCor v2 are designed for this purpose and can handle data from multiple tracers (e.g., 13C and 15N). mdpi.com The isoverse suite of R packages provides a command-line interface for reading and processing various IRMS (isotope ratio mass spectrometry) data files. isoverse.org

Metabolic Network Reconstruction: Before flux analysis can be performed, a detailed metabolic network of the organism must be constructed. This process involves compiling metabolic information from databases like KEGG and BioCyc to create a mathematical model of the organism's metabolism. wikipedia.org

Flux Analysis and Modeling: Once data is corrected and a network is in place, specialized software is used to calculate fluxes. 13CFLUX2 is a prominent tool used for likelihood computation in MFA. nih.govresearchgate.net Other software, such as those within the Garuda platform, provide a graphical user interface to create entire workflows for isotope-tracing experiments, from data correction to interpretation and mapping. nih.gov

Software CategoryExample ToolsPrimary Function
Data Correction IsoCorrectoR, IsoCor v2, X13CMSCorrects raw MS data for natural isotope abundance. mdpi.com
Data Processing isoverse (isoreader, isoprocessor)Reads, processes, and calibrates raw IRMS data files. isoverse.org
Flux Calculation 13CFLUX2, INCAPerforms metabolic flux analysis calculations based on isotopic labeling data. nih.gov
Integrated Platforms Garuda Isotope Calculation GadgetsProvides a comprehensive workflow from data import to interpretation. nih.gov
Network Reconstruction KEGG, BioCycDatabases used to assemble genome-scale metabolic models. wikipedia.org

This interactive table summarizes key software tools used in metabolic tracing studies.

Ethical Considerations in Research Involving Isotopic Tracers

The use of stable isotopes like 15N is associated with minimal safety risks, making them ethically advantageous compared to radioactive isotopes. nih.gov Their use in human studies, including those involving children and pregnant women, is considered safe. nih.gov However, research, particularly involving animal models, still requires adherence to fundamental ethical principles. solubilityofthings.com

Ethical guidelines for research involving isotopic tracers center on ensuring that studies are designed and conducted with integrity and honesty. upenn.edu When animal models are used, researchers must prioritize animal welfare, ensuring that procedures are justified by the potential scientific benefit and that animals are treated humanely. solubilityofthings.com In any research involving human participants, obtaining informed consent is paramount. solubilityofthings.com Participants must be clearly informed about the procedures, potential risks (however minimal), and benefits of the research. solubilityofthings.comupenn.edu The principles of fair sampling and protecting participant confidentiality are also critical components of ethical research conduct. upenn.edu

Future Directions and Emerging Applications

Integration with Multi-Omics Data (e.g., Transcriptomics, Proteomics) for Systems-Level Understanding

The integration of multiple "omics" data streams—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems. nih.govnih.gov The use of ¹⁵N₂-UMP as a metabolic tracer is critical in this integrated approach, providing a dynamic functional layer to otherwise static datasets. By tracing the incorporation of the ¹⁵N label from UMP into newly synthesized RNA, researchers can directly measure transcriptomic dynamics. This information can then be layered with proteomic data to understand how changes in RNA synthesis and stability influence the cellular protein landscape.

This systems-level approach allows for the elucidation of complex regulatory networks. nih.gov For instance, by using ¹⁵N₂-UMP, researchers can track the flow of nitrogen through pyrimidine (B1678525) biosynthesis into the building blocks of RNA. Stable isotope labeling with a ¹⁵N-enriched diet has already proven effective for quantitative proteomic analyses in mouse models, demonstrating the power of this approach. plos.org Combining transcriptomic data (measuring ¹⁵N incorporation into RNA) with proteomic data (measuring changes in protein abundance) can reveal post-transcriptional regulatory mechanisms and identify key nodes in metabolic and signaling pathways that are perturbed in disease states. nih.govnih.gov This integrated analysis is crucial for moving beyond simple correlations to a mechanistic understanding of cellular processes. nih.govresearchgate.net The ultimate goal is to build predictive models of biological systems that can forecast cellular behavior in response to various stimuli. nih.gov

Research AreaApplication of ¹⁵N₂-UMPIntegrated Omics DataPotential Insights
Oncology Tracing nucleotide metabolism in cancer cells.Transcriptomics, Proteomics, Metabolomics.Identifying novel drug targets and understanding metabolic reprogramming. nih.gov
Neurology Investigating RNA metabolism in neurodegenerative diseases.Proteomics, Genomics.Elucidating disease mechanisms and discovering biomarkers. plos.org
Immunology Tracking immune cell activation and proliferation.Transcriptomics, Metabolomics.Understanding the metabolic requirements of immune responses.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The full potential of ¹⁵N₂-UMP as a tracer is unlocked by parallel advancements in analytical technology. The development of novel techniques with enhanced sensitivity and higher throughput is essential for detecting subtle metabolic changes and for analyzing large sample cohorts, which are typical in clinical and systems biology research. nih.gov

Current mass spectrometry (MS) platforms are continuously improving, offering greater resolution and sensitivity. birmingham.ac.uk Techniques such as liquid chromatography-mass spectrometry (LC-MS) are being refined to better separate and detect ¹⁵N-labeled metabolites from complex biological matrices. nih.gov For example, a new tracer method based on gas-phase stripping-derivatization coupled to LC-MS has been developed to measure ¹⁵N-labeled nitrous acid, showcasing the innovation in this area. nih.gov Furthermore, advancements in instrumentation, such as continuous flow-isotope ratio mass spectrometry (CF-IRMS), provide a rapid and automated alternative to conventional methods, which is crucial for handling the large number of samples generated in tracer studies. nih.gov

Looking forward, microfluidics and chip-based analytical platforms hold the promise of automating sample preparation and analysis, significantly increasing throughput while reducing sample volume requirements. These technologies, combined with sophisticated data analysis software, will be instrumental in realizing the full potential of ¹⁵N₂-UMP in large-scale research and clinical applications.

Analytical TechniqueAdvantage for ¹⁵N₂-UMP AnalysisImpact on Research
High-Resolution Mass Spectrometry Increased sensitivity and specificity for detecting ¹⁵N-labeled isotopologues.More accurate quantification of metabolic fluxes. birmingham.ac.uk
Continuous Flow-Isotope Ratio MS (CF-IRMS) Rapid, automated analysis for high-throughput screening. nih.govEnables large-scale clinical and metabolic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) Effective separation and detection of labeled metabolites in complex mixtures. nih.govDetailed pathway analysis and biomarker discovery.
Microfluidics Miniaturization and automation of sample processing.Reduced costs and increased efficiency for large experiments.

Exploration of ¹⁵N₂-UMP in Understudied Biological Systems or Disease Models

While much metabolic research has focused on well-characterized model systems, the application of ¹⁵N₂-UMP to understudied biological systems and novel disease models promises to yield significant new insights. This includes investigating the metabolic peculiarities of rare diseases, extremophiles, or complex microbial communities.

For instance, ¹⁵N₂-UMP could be used to probe nucleotide metabolism in models of rare genetic disorders that affect pyrimidine biosynthesis. nih.govresearchgate.net The UK's MRC and NC3Rs are actively encouraging the development of novel human in vitro models for complex diseases, which could be leveraged for such studies. ukri.org In the context of infectious diseases, tracing the metabolism of pathogens within host cells using ¹⁵N₂-UMP could reveal unique metabolic pathways that could be targeted for therapeutic intervention. A study on dogs with chronic liver disease utilized isotopically labeled vitamins, including one with a ¹⁵N₂ tag, to investigate metabolic disturbances, demonstrating the applicability of these tracers in diverse disease models. mdpi.com

Furthermore, the study of non-model organisms is a burgeoning field. Understanding how organisms in extreme environments synthesize and utilize nucleotides could have implications for biotechnology and our understanding of the fundamental limits of life. The use of ¹⁵N₂-UMP in these contexts will expand the breadth of our metabolic knowledge and may lead to the discovery of novel enzymes and metabolic pathways.

Advancements in In Situ and Single-Cell Isotope Tracing Methodologies

A significant limitation of traditional metabolomics is that it provides an average measurement across a population of cells, masking the inherent heterogeneity of biological systems. biorxiv.org Emerging techniques in in situ and single-cell isotope tracing are overcoming this challenge, and ¹⁵N₂-UMP is an ideal tracer for these methodologies.

Combining in situ ¹⁵N isotope labeling with numerical data analysis allows for the determination of process-specific gross nitrogen transformations in undisturbed systems. nih.govcore.ac.uk While some of this work has been in soil science, the principles are transferable to biological tissues. nih.govcore.ac.uk Methodologies like imaging mass spectrometry can visualize the spatial distribution of ¹⁵N-labeled metabolites within a tissue slice, providing a snapshot of metabolic activity in its native context.

At the single-cell level, methods are being developed that combine stable isotope tracing with cell sorting or mass cytometry. youtube.com This allows for the quantification of ¹⁵N incorporation in specific cell subpopulations, revealing metabolic differences between cell types within a complex tissue like a tumor. youtube.com A novel method called ¹³C-SpaceM, which combines imaging mass spectrometry with microscopy, enables spatial single-cell isotope tracing. biorxiv.org A similar approach using a ¹⁵N-labeled tracer like UMP would allow for the investigation of RNA synthesis at the single-cell level, providing unprecedented resolution in the study of cellular metabolism. These advancements are critical for understanding complex biological processes where cellular heterogeneity plays a key role, such as development, immune responses, and cancer progression. biorxiv.org

Q & A

Q. How can researchers verify the identity and isotopic purity of Uridine 5'-monophosphate-15N₂ in experimental setups?

  • Methodological Answer : Isotopic purity and structural identity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁵N-NMR, to validate the position-specific incorporation of ¹⁵N isotopes. Mass spectrometry (MS) with high-resolution accuracy (e.g., LC-MS or MALDI-TOF) is critical for determining molecular weight deviations caused by isotopic labeling. For example, the molecular weight of UMP-¹⁵N₂ is 370.13 g/mol, distinct from unlabeled UMP (368.11 g/mol), allowing precise differentiation . Purity assessments should include HPLC coupled with UV detection (e.g., λ = 260 nm for nucleoside absorbance) to ensure ≥95% chemical purity .

Q. What are the standard protocols for synthesizing Uridine 5'-monophosphate-15N₂ in a laboratory setting?

  • Methodological Answer : Biosynthetic methods using Saccharomyces cerevisiae recombinant strains are common, leveraging isotopic labeling in defined media enriched with ¹⁵N sources like ¹⁵NH₄Cl . Chemical synthesis involves Williamson ether-type alkylation, but yields can be low due to competing N3-alkylation in uridine derivatives. Optimizing reaction conditions (e.g., using Cs₂CO₃ as a base) improves O-alkylation efficiency . Post-synthesis purification typically employs ion-exchange chromatography or reverse-phase HPLC to isolate the labeled compound from unreacted intermediates .

Q. How is Uridine 5'-monophosphate-15N₂ quantified in metabolic flux studies?

  • Methodological Answer : Kinetic models based on the Luedeking-Piret equation are used to quantify UMP production in fermentation systems, correlating residual sugar levels with UMP yield . For cellular uptake studies, stable isotope tracing with LC-MS/MS enables quantification of ¹⁵N-labeled UMP in metabolic pathways. Calibration curves using synthetic standards (e.g., ≥98 atom % ¹⁵N) are essential to minimize isotopic dilution effects .

Advanced Research Questions

Q. How does Uridine 5'-monophosphate-15N₂ enhance resolution in RNA structural studies using NMR?

  • Methodological Answer : The ¹⁵N labels enable site-specific detection of uridine residues in RNA, reducing spectral overlap in heteronuclear single-quantum coherence (HSQC) experiments. For example, ¹⁵N-edited NOESY can resolve hydrogen-bonding interactions in RNA helices. Studies using uniformly ¹⁵N-labeled rNTPs (including UTP-¹⁵N₂) have demonstrated improved assignment of non-canonical base pairs in ribozymes .

Q. What experimental design considerations are critical when using UMP-¹⁵N₂ to model nucleotide biosynthesis in yeast fermentation?

  • Methodological Answer : Dynamic models (e.g., Logistic and Luedeking-Piret equations) must account for cell growth phases, substrate inhibition, and UMP feedback regulation. Parameters like maximum specific growth rate (μₘₐₓ) and maintenance coefficients should be derived from batch fermentation data. Nonlinear least-squares fitting ensures >98% correlation between experimental and modeled UMP yields .

Q. How can conflicting data on UMP-¹⁵N₂'s role in cancer metabolism be resolved?

  • Methodological Answer : Contradictory findings (e.g., elevated uridine in prostate tumors vs. SGLT2 inhibitor-induced reduction) require tissue-specific isotope tracing. Orthotopic xenograft models with ¹⁵N₂-labeled UMP can differentiate systemic vs. localized metabolic effects. Single-cell metabolomics (e.g., MALDI-TOF imaging) may clarify spatial heterogeneity in uridine utilization .

Q. What strategies mitigate low yields in chemical synthesis of UMP-¹⁵N₂ derivatives?

  • Methodological Answer : Competing N3-alkylation can be minimized by protecting the N3 position with benzyloxycarbonyl (Cbz) groups before O-alkylation. Using Ag₂O or Cs₂CO₃ as bases enhances nucleophilic reactivity of the 5′-OH group. Post-reaction purification via silica gel chromatography (eluent: CHCl₃/MeOH gradients) isolates the desired O-alkylated product .

Q. How does isotopic purity (≥98 atom % ¹⁵N) impact reproducibility in nucleotide turnover assays?

  • Methodological Answer : High isotopic purity reduces background noise in mass spectrometry, critical for detecting low-abundance metabolites. For instance, in pulse-chase experiments, even 2% contamination with unlabeled UMP can skew apparent turnover rates. Quality control should include elemental analysis (EA) and isotope ratio mass spectrometry (IRMS) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₉H₁₁¹⁵N₂Na₂O₉P
Molecular Weight370.13 g/mol
Isotopic Purity≥98 atom % ¹⁵N
Chemical Purity (HPLC)≥95%
Key Application in ResearchRNA NMR spectroscopy, metabolic flux analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.